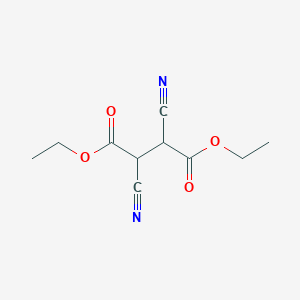
Diethyl 2,3-dicyanobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-dicyanobutanedioate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of butanedioic acid, featuring two cyano groups and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dicyanobutanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-dicyanobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of cyano groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of enolate ions.
Hydrochloric Acid or Sodium Hydroxide: Employed for the hydrolysis of ester groups.
Lithium Aluminum Hydride: Utilized for the reduction of cyano groups to amines.
Major Products Formed
Carboxylic Acids: Formed from the hydrolysis of ester groups.
Amines: Produced from the reduction of cyano groups.
Scientific Research Applications
Diethyl 2,3-dicyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,3-dicyanobutanedioate involves its reactivity due to the presence of cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize negative charges on adjacent atoms, facilitating nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A similar compound with two ester groups but without cyano groups.
Diethyl 2,3-diisobutylsuccinate: Another derivative of butanedioic acid with different alkyl substituents.
Uniqueness
Diethyl 2,3-dicyanobutanedioate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
CAS No. |
51939-81-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
diethyl 2,3-dicyanobutanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
IQGKBEMBMYSFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















